![molecular formula C6H4BrClFN B1447633 3-Bromo-6-chloro-2-fluoroaniline CAS No. 943830-81-7](/img/structure/B1447633.png)
3-Bromo-6-chloro-2-fluoroaniline
Overview
Description
“3-Bromo-6-chloro-2-fluoroaniline” is a chemical compound with the CAS Number: 943830-81-7 . It has a molecular weight of 224.46 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-6-chloro-2-fluoroaniline . The InChI Code is 1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 . This indicates that the compound has a bromine atom at the 3rd position, a chlorine atom at the 6th position, and a fluorine atom at the 2nd position on the benzene ring.Physical And Chemical Properties Analysis
The compound has a melting point of 61-62°C . The predicted boiling point is 244.3±35.0 °C and the predicted density is 1.809±0.06 g/cm3 .Scientific Research Applications
Synthesis of Fluorinated Biphenyls
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound closely related to 3-Bromo-6-chloro-2-fluoroaniline, was developed to manufacture flurbiprofen, highlighting the relevance of fluorinated anilines in the synthesis of pharmaceutical compounds. This method utilizes cross-coupling reactions and has implications for the large-scale production of such intermediates, emphasizing the importance of fluorinated anilines in industrial chemistry (Qiu et al., 2009).
Fluorescence Microscopy in Soil Microbiology
Fluorescence microscopy, an essential tool in microbial studies, employs various dyes (fluorochromes) for imaging microbial cells. The principles and applications of this technique in visualizing soil microorganisms suggest potential applications of fluorinated compounds, like 3-Bromo-6-chloro-2-fluoroaniline, in developing new fluorochromes for biological imaging (Li et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 , indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.
Mechanism of Action
Biochemical Pathways
- The compound likely affects multiple pathways. For instance:
Pharmacokinetics (ADME)
- The compound’s bioavailability depends on its solubility and absorption in the gastrointestinal tract. It may distribute to various tissues, including the liver, kidney, and other organs. 3-Bromo-6-chloro-2-fluoroaniline undergoes 4-hydroxylation and other metabolic pathways . At least 80% of the dose is excreted in urine within 24 hours .
properties
IUPAC Name |
3-bromo-6-chloro-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQMYAOZKDEJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-fluoroaniline | |
CAS RN |
943830-81-7 | |
Record name | 3-bromo-6-chloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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